2-(9-methyl-9H-carbazol-3-yl)acetic acid
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Overview
Description
2-(9-Methyl-9H-carbazol-3-yl)acetic acid is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 9-methylcarbazole with a suitable acylating agent under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. For example, the electrochemical oxidation of carbazole and its derivatives in acetonitrile solutions can lead to the formation of solid polymer films, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(9-Methyl-9H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include hydroxylated carbazole derivatives, dihydrocarbazole derivatives, and various substituted carbazoles .
Scientific Research Applications
2-(9-Methyl-9H-carbazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of conducting polymers and other advanced materials.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(9-methyl-9H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as an electron donor in conducting polymers, facilitating charge transport. In biological systems, it may interact with cellular enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
9-Methyl-9H-carbazole: A closely related compound with similar photochemical and thermal stability.
2-Carbazol-9-yl-ethanol: Another derivative of carbazole with potential biological activities.
Uniqueness: 2-(9-Methyl-9H-carbazol-3-yl)acetic acid is unique due to its specific functionalization at the 3-position of the carbazole ring, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in advanced materials and electronic devices .
Properties
IUPAC Name |
2-(9-methylcarbazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15(17)18)6-7-14(12)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNHRFJNXKBVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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